molecular formula C20H19N5O2S B2649270 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 781620-34-6

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2649270
CAS No.: 781620-34-6
M. Wt: 393.47
InChI Key: KKUFFBSWPQQCHY-UHFFFAOYSA-N
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Description

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a combination of indole, triazole, and ethoxyphenyl groups

Preparation Methods

The synthesis of 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable alkyne under catalytic conditions.

    Introduction of the indole group: This step involves the coupling of the triazole intermediate with an indole derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.

    Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the ethoxyphenyl group is introduced to the triazole-indole intermediate.

    Formation of the thioacetamide linkage: The final step involves the reaction of the intermediate with a thioacetamide derivative under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with similar compounds such as:

    4-(4-ethoxyphenyl)-2-(1-methyl-1H-indol-3-yl)-4-oxobutanoic acid: This compound shares the ethoxyphenyl and indole groups but differs in the presence of a butanoic acid moiety.

    N-(4-ethoxyphenyl)-2-{[1-(3-fluorobenzyl)-1H-indol-3-yl]sulfanyl}acetamide: This compound has a similar core structure but includes a fluorobenzyl group instead of the triazole ring.

The uniqueness of this compound lies in its combination of the triazole, indole, and ethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-2-27-14-9-7-13(8-10-14)25-19(23-24-20(25)28-12-18(21)26)16-11-22-17-6-4-3-5-15(16)17/h3-11,22H,2,12H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUFFBSWPQQCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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